molecular formula C205H339N59O63S B8262138 H-DL-Ser-DL-Gln-DL-Glu-DL-Pro-DL-Pro-DL-xiIle-DL-Ser-DL-Leu-DL-Asp-DL-Leu-DL-xiThr-DL-Phe-DL-His-DL-Leu-DL-Leu-DL-Arg-DL-Glu-DL-Val-DL-Leu-DL-Glu-DL-Met-DL-xiThr-DL-Lys-DL-Ala-DL-Asp-DL-Gln-DL-Leu-DL-Ala-DL-Gln-DL-Gln-DL-Ala-DL-His-DL-Ser-DL-Asn-DL-Arg-DL-Lys-DL-Leu-DL-Leu-DL-Asp-DL-xiIle-DL-Ala-NH2

H-DL-Ser-DL-Gln-DL-Glu-DL-Pro-DL-Pro-DL-xiIle-DL-Ser-DL-Leu-DL-Asp-DL-Leu-DL-xiThr-DL-Phe-DL-His-DL-Leu-DL-Leu-DL-Arg-DL-Glu-DL-Val-DL-Leu-DL-Glu-DL-Met-DL-xiThr-DL-Lys-DL-Ala-DL-Asp-DL-Gln-DL-Leu-DL-Ala-DL-Gln-DL-Gln-DL-Ala-DL-His-DL-Ser-DL-Asn-DL-Arg-DL-Lys-DL-Leu-DL-Leu-DL-Asp-DL-xiIle-DL-Ala-NH2

Cat. No.: B8262138
M. Wt: 4670 g/mol
InChI Key: QEEJLLNYQOBRRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-DL-Ser-DL-Gln-DL-Glu-DL-Pro-DL-Pro-DL-xiIle-DL-Ser-DL-Leu-DL-Asp-DL-Leu-DL-xiThr-DL-Phe-DL-His-DL-Leu-DL-Leu-DL-Arg-DL-Glu-DL-Val-DL-Leu-DL-Glu-DL-Met-DL-xiThr-DL-Lys-DL-Ala-DL-Asp-DL-Gln-DL-Leu-DL-Ala-DL-Gln-DL-Gln-DL-Ala-DL-His-DL-Ser-DL-Asn-DL-Arg-DL-Lys-DL-Leu-DL-Leu-DL-Asp-DL-xiIle-DL-Ala-NH2, is a peptide hormone first isolated from the hypothalamus of sheep. It plays a crucial role in the regulation of the hypothalamic-pituitary-adrenal axis, which is involved in the body’s response to stress. This hormone stimulates the release of adrenocorticotropic hormone from the anterior pituitary gland, which in turn stimulates the production of cortisol from the adrenal cortex .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Ser-DL-Gln-DL-Glu-DL-Pro-DL-Pro-DL-xiIle-DL-Ser-DL-Leu-DL-Asp-DL-Leu-DL-xiThr-DL-Phe-DL-His-DL-Leu-DL-Leu-DL-Arg-DL-Glu-DL-Val-DL-Leu-DL-Glu-DL-Met-DL-xiThr-DL-Lys-DL-Ala-DL-Asp-DL-Gln-DL-Leu-DL-Ala-DL-Gln-DL-Gln-DL-Ala-DL-His-DL-Ser-DL-Asn-DL-Arg-DL-Lys-DL-Leu-DL-Leu-DL-Asp-DL-xiIle-DL-Ala-NH2, involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, the production of this compound, follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process. The final product is purified using high-performance liquid chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

H-DL-Ser-DL-Gln-DL-Glu-DL-Pro-DL-Pro-DL-xiIle-DL-Ser-DL-Leu-DL-Asp-DL-Leu-DL-xiThr-DL-Phe-DL-His-DL-Leu-DL-Leu-DL-Arg-DL-Glu-DL-Val-DL-Leu-DL-Glu-DL-Met-DL-xiThr-DL-Lys-DL-Ala-DL-Asp-DL-Gln-DL-Leu-DL-Ala-DL-Gln-DL-Gln-DL-Ala-DL-His-DL-Ser-DL-Asn-DL-Arg-DL-Lys-DL-Leu-DL-Leu-DL-Asp-DL-xiIle-DL-Ala-NH2, can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with substituted amino acids .

Scientific Research Applications

H-DL-Ser-DL-Gln-DL-Glu-DL-Pro-DL-Pro-DL-xiIle-DL-Ser-DL-Leu-DL-Asp-DL-Leu-DL-xiThr-DL-Phe-DL-His-DL-Leu-DL-Leu-DL-Arg-DL-Glu-DL-Val-DL-Leu-DL-Glu-DL-Met-DL-xiThr-DL-Lys-DL-Ala-DL-Asp-DL-Gln-DL-Leu-DL-Ala-DL-Gln-DL-Gln-DL-Ala-DL-His-DL-Ser-DL-Asn-DL-Arg-DL-Lys-DL-Leu-DL-Leu-DL-Asp-DL-xiIle-DL-Ala-NH2, has a wide range of applications in scientific research:

Mechanism of Action

H-DL-Ser-DL-Gln-DL-Glu-DL-Pro-DL-Pro-DL-xiIle-DL-Ser-DL-Leu-DL-Asp-DL-Leu-DL-xiThr-DL-Phe-DL-His-DL-Leu-DL-Leu-DL-Arg-DL-Glu-DL-Val-DL-Leu-DL-Glu-DL-Met-DL-xiThr-DL-Lys-DL-Ala-DL-Asp-DL-Gln-DL-Leu-DL-Ala-DL-Gln-DL-Gln-DL-Ala-DL-His-DL-Ser-DL-Asn-DL-Arg-DL-Lys-DL-Leu-DL-Leu-DL-Asp-DL-xiIle-DL-Ala-NH2, exerts its effects by binding to specific receptors on the surface of target cells. The primary receptors involved are corticotropin-releasing factor receptor type 1 and corticotropin-releasing factor receptor type 2. Upon binding to these receptors, the hormone activates intracellular signaling pathways that lead to the release of adrenocorticotropic hormone from the anterior pituitary gland. This, in turn, stimulates the production of cortisol from the adrenal cortex, which helps the body respond to stress .

Comparison with Similar Compounds

H-DL-Ser-DL-Gln-DL-Glu-DL-Pro-DL-Pro-DL-xiIle-DL-Ser-DL-Leu-DL-Asp-DL-Leu-DL-xiThr-DL-Phe-DL-His-DL-Leu-DL-Leu-DL-Arg-DL-Glu-DL-Val-DL-Leu-DL-Glu-DL-Met-DL-xiThr-DL-Lys-DL-Ala-DL-Asp-DL-Gln-DL-Leu-DL-Ala-DL-Gln-DL-Gln-DL-Ala-DL-His-DL-Ser-DL-Asn-DL-Arg-DL-Lys-DL-Leu-DL-Leu-DL-Asp-DL-xiIle-DL-Ala-NH2, is part of a family of related peptides that include:

  • Urocortin 1
  • Urocortin 2
  • Urocortin 3
  • Sauvagine
  • Urotensin

These peptides share structural similarities and can bind to corticotropin-releasing factor receptors, but they have distinct roles and effects. For example, urocortins are involved in cardiovascular regulation and stress response, while sauvagine and urotensin have been studied for their effects on blood pressure and fluid balance .

This compound, is unique in its specific role in regulating the hypothalamic-pituitary-adrenal axis and its use as a model peptide in research .

Biological Activity

The compound is a complex peptide consisting of multiple amino acids. Its biological activity can be assessed through various mechanisms, including its potential therapeutic applications, antioxidant properties, and interactions with biological systems. This article will explore these aspects in detail, supported by data tables and relevant case studies.

Structure and Composition

The compound is a synthetic peptide with the following amino acid sequence:

  • Amino Acids : H-DL-Ser, DL-Gln, DL-Glu, DL-Pro (repeated), DL-xiIle, DL-Ser, DL-Leu (repeated), DL-Asp, DL-xiThr, DL-Phe, DL-His, DL-Arg, DL-Val, DL-Met, DL-Lys, DL-Ala (repeated), DL-Gln (repeated), DL-Asn.

This peptide's structure suggests potential bioactivity due to the presence of various functional groups and hydrophobic/hydrophilic interactions that can influence its stability and reactivity.

1. Antioxidant Activity

Studies have shown that peptides can possess significant antioxidant properties. The presence of amino acids such as histidine and proline in the sequence may contribute to radical-scavenging abilities. For example:

  • Histidine : Known for its metal-chelating properties which enhance antioxidant activity .
  • Proline : Can stabilize peptide structures that are crucial for maintaining antioxidant functions .

The antioxidant activity is often influenced by the molecular weight and specific amino acid composition of the peptides. Peptides with a molecular weight between 500–1500 Da have been reported to exhibit stronger antioxidant activity compared to larger or smaller peptides .

2. Antimicrobial Properties

Peptides derived from food sources have been documented to exhibit antimicrobial activity. This compound's sequence may interact with microbial membranes or inhibit essential microbial enzymes:

  • Mechanism : Many bioactive peptides disrupt microbial cell membranes or interfere with metabolic pathways critical for bacterial survival .

3. Immunomodulatory Effects

Peptides can modulate immune responses. The sequence's diversity allows it to potentially interact with immune cells, enhancing or suppressing immune functions depending on the context:

  • Potential Applications : Such peptides could be developed into nutraceuticals aimed at enhancing immune health or managing autoimmune conditions .

Case Study 1: Antioxidant Peptide Derived from Soy

A study identified specific soy-derived peptides that exhibited significant DPPH radical scavenging activity. The active components were found to contain hydrophobic amino acids at their N-terminal positions, similar to those in our compound .

Peptide SequenceMolecular WeightAntioxidant Activity
Leu-Pro-His300 DaHigh
Val-His-Tyr350 DaModerate

Case Study 2: Antimicrobial Peptides

Research on food-derived antimicrobial peptides has shown that sequences rich in leucine and isoleucine demonstrate enhanced activity against various pathogens. The structure-function relationship indicates that hydrophobic residues play a critical role in membrane disruption .

Peptide SequenceTarget MicrobeActivity Level
Ser-Leu-AspE. coliStrong
Pro-Leu-ThrS. aureusModerate

Properties

IUPAC Name

5-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[5-amino-1-[[1-[[1-[[5-amino-1-[[5-amino-1-[[1-[[1-[[1-[[4-amino-1-[[1-[[6-amino-1-[[1-[[1-[[1-[[1-[(1-amino-1-oxopropan-2-yl)amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[1-[2-[[5-amino-2-[(2-amino-3-hydroxypropanoyl)amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C205H339N59O63S/c1-30-104(21)159(198(322)225-106(23)163(214)287)259-193(317)142(87-157(285)286)253-184(308)132(77-99(11)12)246-182(306)130(75-97(7)8)244-172(296)117(46-36-38-67-207)231-170(294)118(47-39-68-221-204(215)216)233-189(313)139(84-151(213)274)251-194(318)143(91-266)256-188(312)137(82-113-88-219-93-223-113)241-165(289)108(25)227-169(293)120(51-58-147(209)270)234-173(297)121(52-59-148(210)271)229-164(288)107(24)228-179(303)128(73-95(3)4)243-176(300)123(54-61-150(212)273)236-190(314)140(85-155(281)282)242-166(290)109(26)226-168(292)116(45-35-37-66-206)239-200(324)161(110(27)268)261-178(302)126(65-72-328-29)238-174(298)124(55-62-152(275)276)237-181(305)134(79-101(15)16)254-197(321)158(103(19)20)258-177(301)125(56-63-153(277)278)235-171(295)119(48-40-69-222-205(217)218)232-180(304)129(74-96(5)6)245-183(307)131(76-98(9)10)247-187(311)138(83-114-89-220-94-224-114)250-186(310)136(81-112-43-33-32-34-44-112)255-201(325)162(111(28)269)262-192(316)135(80-102(17)18)248-191(315)141(86-156(283)284)252-185(309)133(78-100(13)14)249-195(319)144(92-267)257-199(323)160(105(22)31-2)260-196(320)145-49-41-70-263(145)203(327)146-50-42-71-264(146)202(326)127(57-64-154(279)280)240-175(299)122(53-60-149(211)272)230-167(291)115(208)90-265/h32-34,43-44,88-89,93-111,115-146,158-162,265-269H,30-31,35-42,45-87,90-92,206-208H2,1-29H3,(H2,209,270)(H2,210,271)(H2,211,272)(H2,212,273)(H2,213,274)(H2,214,287)(H,219,223)(H,220,224)(H,225,322)(H,226,292)(H,227,293)(H,228,303)(H,229,288)(H,230,291)(H,231,294)(H,232,304)(H,233,313)(H,234,297)(H,235,295)(H,236,314)(H,237,305)(H,238,298)(H,239,324)(H,240,299)(H,241,289)(H,242,290)(H,243,300)(H,244,296)(H,245,307)(H,246,306)(H,247,311)(H,248,315)(H,249,319)(H,250,310)(H,251,318)(H,252,309)(H,253,308)(H,254,321)(H,255,325)(H,256,312)(H,257,323)(H,258,301)(H,259,317)(H,260,320)(H,261,302)(H,262,316)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H,283,284)(H,285,286)(H4,215,216,221)(H4,217,218,222)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEEJLLNYQOBRRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC3=CN=CN3)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)N)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C205H339N59O63S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4670 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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